6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a dihydrobenzo[b][1,4]dioxin moiety, which is a type of dioxin. Dioxins are a group of chemically-related compounds that are persistent environmental pollutants (POPs).
Chemical Reactions Analysis
Pyrimidine derivatives are involved in a wide range of chemical reactions, largely due to the reactivity of the nitrogen atoms in the ring. The dihydrobenzo[b][1,4]dioxin moiety may also participate in reactions, particularly those involving the oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the presence of the sulfonyl group might increase the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Antitumor Evaluation
A study on the synthesis and antitumor evaluation of certain 7-deazapurine (pyrrolo[2,3-d]pyrimidine) and 3-deazapurine (imidazo[4,5-c]pyridine) nucleosides structurally related to sulfenosine, sulfinosine, and sulfonosine demonstrated that these compounds were prepared and evaluated for their antileukemic activity in mice. Despite none of the nucleosides exhibiting biologically significant activity, antileukemic activity appeared to be influenced by structural modifications in the base and carbohydrate moieties of sulfenosine and sulfinosine (Ramasamy et al., 1990).
Cytotoxic Effects Against Cancer Cell Lines
New pyrrolo[2,3-d]Pyrimidines with heteroaryl substitution at the 5th position through a sulfur linker were synthesized, incorporating pharmacophoric moieties like benzimidazole and benzothiazole. The cytotoxic effect of all compounds was carried out on HCT116 colon cancer cell lines, with certain compounds demonstrating potent cytotoxicity (Tangeda & Garlapati, 2010).
Antifungal Activity of Pyrrole and Pyrrolo[2,3-d]pyrimidine Derivatives
The synthesis of several sulfonamides containing pyrroles and pyrrolo[2,3-d] pyrimidines showed remarkable antifungal activity compared with the standard fungicide mycostatine. This indicates the potential of these compounds for development into antifungal agents (El-Gaby et al., 2002).
Antioxidant Activity Evaluation
A study on the design, synthesis, and biological evaluation of novel 1H-3-Indolyl derivatives as significant antioxidants explored their potential activities as inhibitors. The pharmacological assay for antioxidant activity of the yielded indole-based heterocycles was tested, with certain candidates showing higher antioxidant activity than ascorbic acid, highlighting their potential as superior antioxidant lead compounds in the future (Aziz et al., 2021).
Future Directions
properties
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c18-22(19,17-7-10-6-15-9-16-12(10)8-17)11-1-2-13-14(5-11)21-4-3-20-13/h1-2,5-6,9H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRCQFLYAQVLKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC4=CN=CN=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine |
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